(Z)-3-Bromoacrylic acid

Übersicht

Beschreibung

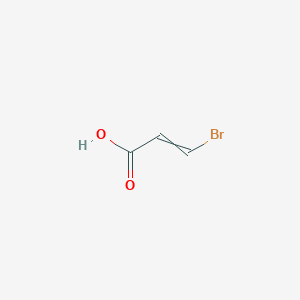

(Z)-3-Bromoacrylic acid is an organic compound characterized by the presence of a bromine atom attached to the third carbon of an acrylic acid molecule. This compound is notable for its geometric configuration, specifically the (Z)-isomer, which indicates that the substituents on the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Z)-3-Bromoacrylic acid can be synthesized through various methods. One common approach involves the bromination of acrylic acid. This reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the formation of the (Z)-isomer. The reaction can be carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired isomer. The use of advanced separation techniques, such as distillation or crystallization, is also common to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-3-Bromoacrylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of acrylic acid derivatives.

Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Addition: Hydrogen bromide (HBr) in the presence of a catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of acrylic acid derivatives.

Addition: Formation of dibromo derivatives.

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Z)-3-Bromoacrylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Addition Reactions: The double bond is reactive towards electrophiles and nucleophiles, facilitating the formation of new compounds.

- Polymerization: It can polymerize to form specialty polymers used in materials science.

Biological Studies

Research has indicated that this compound exhibits antimicrobial and anticancer properties.

Antimicrobial Activity:

In vitro studies have demonstrated its effectiveness against several bacterial strains. The following table summarizes its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.5 µg/mL |

| Escherichia coli | 0.5 µg/mL | 1 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |

These results suggest potential for developing new antimicrobial agents, especially in combating antibiotic resistance.

Anticancer Activity:

The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving breast cancer cell lines, it exhibited significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF-7 (Estrogen Receptor Positive) | 0.250 |

The mechanism of action appears to involve apoptosis induction and inhibition of signaling pathways associated with tumor growth.

Material Science

This compound is utilized in the development of novel materials with specific properties, including coatings and polymers. Its ability to form cross-linked structures enhances the mechanical and thermal properties of materials.

Case Studies

1. In Vitro Study on Antimicrobial Resistance:

A study evaluated the synergistic effects of this compound combined with existing antibiotics like Ciprofloxacin. The combination resulted in reduced MICs for resistant strains, highlighting its potential as an adjunct therapy for treating resistant infections.

2. Anticancer Efficacy in Animal Models:

In vivo studies using mouse models of breast cancer demonstrated that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of (Z)-3-Bromoacrylic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the double bond in the acrylic acid moiety can undergo addition reactions, making it a versatile intermediate in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Acrylic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.

(E)-3-Bromoacrylic Acid: The (E)-isomer has different spatial arrangement, affecting its reactivity and physical properties.

Bromoacetic Acid: Contains a bromine atom but lacks the double bond, leading to different reactivity patterns.

Uniqueness: (Z)-3-Bromoacrylic acid is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

(Z)-3-Bromoacrylic acid (CAS Number: 1609-92-3) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 150.96 g/mol

- Melting Point : 57-63 °C

These properties facilitate its use in various chemical reactions and biological assays.

This compound has been shown to exert its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell signaling and proliferation. Notably, it has demonstrated a strong inhibitory effect on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancer pathways. This inhibition leads to reduced tumor cell proliferation and enhanced apoptosis in various cancer models .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

- Inhibition of Tumor Growth : In vivo studies have shown that this compound effectively inhibits the growth of solid tumors in animal models, showcasing its potential as an anticancer agent .

- Mechanism : The compound disrupts cellular processes by targeting metabolic pathways associated with cancer cell survival, particularly those involving glycolysis and the tricarboxylic acid cycle .

Cytotoxicity

In vitro studies reveal that this compound induces cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The compound's cytotoxicity is attributed to its ability to induce oxidative stress and activate apoptotic pathways within these cells .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on EGFR Inhibition :

- Tumor Model Evaluation :

Comparative Analysis

| Activity Type | This compound | Other Compounds |

|---|---|---|

| EGFR Inhibition | Strong | Moderate |

| Cytotoxicity | High | Variable |

| Tumor Growth Inhibition | Significant | Varies by compound |

Eigenschaften

IUPAC Name |

3-bromoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306703 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-92-3 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (Z)-3-Bromoacrylic acid in the synthesis of cryptoconcatone I?

A1: this compound serves as a key building block in the final step of the cryptoconcatone I synthesis. The researchers employed a bimetallic cascade cyclization reaction where this compound reacts with a previously synthesized enantiopure terminal alkyne. This reaction effectively forms the γ-Z-butenolide framework characteristic of cryptoconcatone I. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.